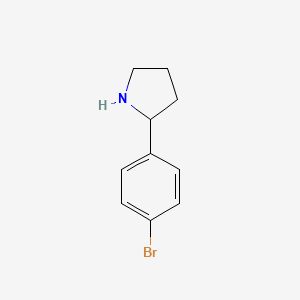

2-(4-Bromophenyl)pyrrolidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJZBROSVFKSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401531 | |

| Record name | 2-(4-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-22-8 | |

| Record name | 2-(4-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Pyrrolidine Heterocycles in Contemporary Chemical Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern chemical and pharmaceutical research. nih.govfrontiersin.org This saturated scaffold is of significant interest for several reasons:

Three-Dimensionality : The non-planar nature of the sp³-hybridized pyrrolidine ring allows for the exploration of three-dimensional chemical space, a desirable trait in drug design for achieving specific interactions with biological targets. nih.govresearchgate.net

Stereochemistry : The pyrrolidine ring often contains chiral centers, meaning different spatial arrangements (stereoisomers) of the molecule can exhibit distinct biological activities. nih.govresearchgate.net This is crucial for developing drugs with high selectivity and reduced side effects.

Natural Product Mimicry : Pyrrolidine is a core structure in many naturally occurring alkaloids and other bioactive compounds, such as nicotine (B1678760) and certain antimicrobial agents. nih.govopenmedicinalchemistryjournal.com This makes it a valuable starting point for designing new synthetic molecules with biological relevance. nih.govopenmedicinalchemistryjournal.com

The pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its derivatives are also widely used as organocatalysts and ligands in asymmetric synthesis. nih.gov

The Role of Bromophenyl Substitution in Enhancing Chemical Versatility

The attachment of a 4-bromophenyl group to the pyrrolidine (B122466) scaffold significantly enhances its chemical versatility. The bromine atom, a halogen, serves as a highly useful functional group in organic synthesis. msesupplies.com

Cross-Coupling Reactions : The bromine atom is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental for creating new carbon-carbon bonds, allowing for the construction of complex molecular architectures from simpler starting materials. This capability is pivotal in the synthesis of novel pharmaceuticals and agrochemicals. chemimpex.com

Modulation of Biological Activity : The presence and position of the bromine atom can significantly influence a molecule's biological activity. It can enhance binding affinity to target proteins through halogen bonding and other interactions, and can affect the molecule's metabolic stability. For example, studies have shown that bromophenyl-substituted compounds can exhibit enhanced antibacterial properties.

Synthetic Handle : The bromine atom acts as a "handle" that allows for further chemical modifications. msesupplies.com Through reactions like nucleophilic substitution, the bromine can be replaced with a wide array of other functional groups, enabling the systematic exploration of a compound's structure-activity relationship (SAR).

Overview of Research Trajectories for the 2 4 Bromophenyl Pyrrolidine Core

Established Synthetic Routes to the this compound Core

The construction of the this compound scaffold can be achieved through various established synthetic pathways. These methods generally involve either the formation of the pyrrolidine ring with the pre-functionalized aryl component or the introduction of the 4-bromophenyl group onto a pre-existing pyrrolidine structure.

Stepwise Construction of the Pyrrolidine Ring System

The formation of the pyrrolidine ring is a fundamental process in organic synthesis, with numerous strategies developed for its construction. researchgate.net These methods often involve cyclization reactions that form a single carbon-nitrogen or carbon-carbon bond to close the five-membered ring. researchgate.net

One common approach involves the reductive cyclization of suitable precursors. For instance, ethyl 3-(4-bromophenyl)-4-nitrobutanoate can be subjected to reduction of the nitro group, often using zinc dust in an acidic medium, to generate an amino intermediate. This intermediate can then undergo cyclization to form 4-(4-bromophenyl)pyrrolidin-2-one. While this multi-step method offers high regioselectivity, it can be complex and may result in moderate yields.

Another strategy involves the cyclization of haloamines. For example, 2-substituted pyrrolidines can be prepared from the reaction of carbonyl compounds, such as aromatic aldehydes, with 3-chloropropylamine. organic-chemistry.org This method provides a direct route to the pyrrolidine ring system.

Furthermore, cycloaddition and annulation strategies are recognized as highly efficient for constructing multisubstituted pyrrolidines due to their atom economy and stereoselectivity. researchgate.net These reactions, such as the [3+2] cycloaddition, can create multiple bonds and stereocenters in a single step. researchgate.netresearchgate.net

Strategies for Introducing the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group onto a pyrrolidine ring is a key step in the synthesis of the target compound. This can be accomplished through several methods, including nucleophilic substitution and cross-coupling reactions.

A straightforward method involves the reaction of a pyrrolidine derivative with a reagent containing the 4-bromophenyl group. For example, the alkylation of pyrrolidine with an α-bromo-4-bromophenyl ethyl derivative via nucleophilic substitution is a common and efficient method. This reaction typically proceeds under mild conditions with high yields.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and can be used to introduce the 4-bromophenyl moiety. For instance, an N-protected pyrrolidine bearing a suitable leaving group can be coupled with a 4-bromophenylboronic acid derivative. A practical two-step synthesis of enantiopure α-arylpyrrolidines has been developed, which includes a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.gov This approach is noted for its broad substrate scope, including various heteroaryl bromides. nih.gov

Direct N-arylation of pyrrolidine with bromobenzene (B47551) in the presence of a strong base is another route, although this is more commonly used for N-aryl pyrrolidines and would require a subsequent bromination step to introduce the bromine at the para position.

Asymmetric Synthesis Approaches for Chiral 2-(4-Bromophenyl)pyrrolidines

The development of asymmetric methods to synthesize chiral 2-arylpyrrolidines is of great importance due to their application in pharmaceuticals and as organocatalysts. nih.govacs.org These approaches aim to control the stereochemistry at the C2 position of the pyrrolidine ring, leading to the formation of a single enantiomer.

Chiral Reagent-Mediated Syntheses

The use of chiral reagents and auxiliaries is a well-established strategy for asymmetric synthesis. In the context of this compound, this can involve the use of a chiral starting material or a chiral auxiliary that directs the stereochemical outcome of a reaction.

For example, the synthesis of (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride can be achieved starting from (S)-pyrrolidine and 4-bromobenzaldehyde. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced using a reducing agent like sodium borohydride. The chirality of the final product is derived from the chiral starting material.

Chiral auxiliaries can also be employed. For instance, N-protected chiral pyrrolidines can undergo diastereoselective α-alkylation. beilstein-journals.org The chiral auxiliary, often attached to the nitrogen atom, influences the approach of the electrophile, leading to the preferential formation of one diastereomer. The auxiliary can then be removed to yield the enantiomerically enriched product.

Asymmetric Catalysis in Pyrrolidine Annulation

Asymmetric catalysis offers a more atom-economical and efficient approach to chiral molecules. In pyrrolidine synthesis, various catalytic systems have been developed for annulation reactions that construct the chiral pyrrolidine ring. nih.govacs.org

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. nih.gov Chiral amines, such as those derived from proline, can catalyze [3+2] cycloaddition reactions to form highly functionalized and enantiomerically enriched pyrrolidines. researchgate.netrsc.org For example, a bifunctional urea (B33335) catalyst has been used in the [3+2]-annulation to synthesize spiro[benzofuran-pyrrolidine]-indolinedione derivatives with excellent stereocontrol. rsc.org

Transition metal catalysis also plays a crucial role. A highly enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines with arylboronic acids has been demonstrated for the synthesis of chiral 2-aryl pyrrolidines. organic-chemistry.org Similarly, copper-catalyzed intramolecular hydroamination reactions provide a versatile route to enantiopure α-arylpyrrolidines. nih.gov These catalytic methods often exhibit high efficiency and enantioselectivity. nih.gov

| Catalyst Type | Reaction | Key Features |

| Chiral Amine | [3+2] Cycloaddition | Organocatalytic, forms highly functionalized pyrrolidines. researchgate.netrsc.org |

| Rhodium Complex | Asymmetric Arylation | Transition metal-catalyzed, high yields and enantioselectivities. organic-chemistry.org |

| Copper Complex | Intramolecular Hydroamination | Transition metal-catalyzed, broad substrate scope. nih.gov |

| Bifunctional Urea | [3+2] Annulation | Organocatalytic, excellent stereocontrol. rsc.org |

Enantioselective Derivatization Strategies

Enantioselective derivatization involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. This can be achieved through kinetic resolution or by using chiral derivatizing agents.

Enzymatic methods have been successfully employed for the enantioselective oxidation of meso-pyrrolidines to yield Δ1-pyrrolines with high enantiomeric excess. lookchem.com These chiral building blocks can then be converted to various l-proline (B1679175) analogues. lookchem.com

Chiral derivatizing reagents can be used to convert a racemic mixture of amines into a mixture of diastereomers, which can then be separated by chromatography. (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid has been used as a chiral derivatization reagent for the enantioseparation of chiral amines. nih.gov

Another strategy is dynamic kinetic resolution, where a reversible process continuously racemizes the starting material while one enantiomer is irreversibly converted to the product. An organocatalytic dynamic kinetic resolution cascade has been used to synthesize polysubstituted pyrrolidines with excellent diastereoselectivity and high enantioselectivity. pkusz.edu.cn

Efficient Preparation of Key Intermediates for this compound Analogs

The synthesis of analogs of this compound relies on the efficient preparation of versatile intermediates that allow for structural modifications. Research has focused on developing stereoselective and high-yielding routes to these key building blocks. Methods such as biocatalytic transamination, asymmetric arylation of protected pyrrolidines, and various cyclization strategies have proven effective.

One prominent strategy involves the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org This biocatalytic approach offers access to both enantiomers of the desired pyrrolidine intermediates with high enantiomeric excess. acs.org For instance, the reaction of 5-chloro-1-(4-chlorophenyl)pentan-1-one using specific transaminases yields (R)-2-(4-chlorophenyl)pyrrolidine, a close analog, with high conversion and excellent enantioselectivity. acs.org This method is notable for its application in synthesizing motifs found in active pharmaceutical ingredients. acs.org

Another efficient method is the direct, asymmetric α-arylation of N-Boc-pyrrolidine. This protocol involves the deprotonation of N-Boc-pyrrolidine using sec-butyllithium (B1581126) (sec-BuLi) in the presence of a chiral ligand like (-)-sparteine, followed by transmetalation with zinc chloride (ZnCl₂) and a subsequent palladium-catalyzed Negishi coupling with an aryl bromide. orgsyn.org This approach provides a direct route to enantioenriched 2-arylpyrrolidines, which are crucial intermediates. orgsyn.org The procedure has been successfully applied to synthesize tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate with high yield and enantiomeric excess. orgsyn.org

Acid-catalyzed reactions represent another convenient route. For example, the reaction of N-(4,4-diethoxybutyl)ureas with aromatic nucleophiles under acidic conditions provides a straightforward synthesis of 2-arylpyrrolidines. researchgate.net This method is advantageous due to its experimental simplicity and the accessibility of the starting materials. researchgate.net

Furthermore, copper-catalyzed intermolecular carboamination of vinylarenes with reagents like potassium N-carbamoyl-β-aminoethyltrifluoroborates has been developed for the synthesis of 2-arylpyrrolidines. nih.govorganic-chemistry.org This method is compatible with a range of functional groups on the vinylarene. nih.gov The resulting N-carbamoyl pyrrolidines are valuable intermediates, as the carbamate (B1207046) group can be more easily removed than the sulfonyl groups often used in other methods. nih.gov

The tables below summarize key findings from various efficient synthetic routes to intermediates for this compound analogs.

Table 1: Biocatalytic Synthesis of 2-Arylpyrrolidine Intermediates acs.org

| Substrate | Enzyme | Product | Yield (HPLC) | Enantiomeric Excess (ee) |

| 5-chloro-1-phenylpentan-1-one | ATA-256 | (R)-2-phenylpyrrolidine | 85% | >99.5% |

| 5-chloro-1-phenylpentan-1-one | ATA-024 | (S)-2-phenylpyrrolidine | 80% | >99.5% |

| 5-chloro-1-(p-tolyl)pentan-1-one | ATA-256 | (R)-2-(p-tolyl)pyrrolidine | 90% | >99.5% |

| 5-chloro-1-(p-tolyl)pentan-1-one | ATA-024 | (S)-2-(p-tolyl)pyrrolidine | 79% | >99.5% |

| 5-chloro-1-(4-chlorophenyl)pentan-1-one | ATA-256 | (R)-2-(4-chlorophenyl)pyrrolidine | 84% (isolated) | >99.5% |

| 5-chloro-1-(4-fluorophenyl)pentan-1-one | ATA-256 | (R)-2-(4-fluorophenyl)pyrrolidine | 81% | >99.5% |

| *Enzymes labeled with an asterisk produce the (S)-enantiomer. |

Table 2: Asymmetric α-Arylation for Enantioenriched 2-Arylpyrrolidine Intermediate orgsyn.org

| Aryl Bromide | Product | Overall Yield | Enantiomeric Excess (ee) |

| Methyl 4-bromobenzoate | tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate | 67-68% | 98.8% |

Table 3: Synthesis of N-Tethered Alkyne-Alkenol Intermediates for Vinylpyrrolidines acs.org

| Substrate (Alkyne) | Product | Yield |

| Propargyl alcohol | (Z)-N-(4-Hydroxybut-2-en-1-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | 62% |

| 1-Butyn-3-ol | (Z)-N-(But-2-yn-1-yl)-N-(4-hydroxybut-2-en-1-yl)-4-methylbenzenesulfonamide | 60% |

| 1-Hexyn-3-ol | (Z)-N-(Hex-2-yn-1-yl)-N-(4-hydroxybut-2-en-1-yl)-4-methylbenzenesulfonamide | 60% |

| 1-(4-Bromophenyl)prop-2-yn-1-ol | (Z)-N-(3-(4-Bromophenyl)prop-2-yn-1-yl)-N-(4-hydroxybut-2-en-1-yl)-4-methylbenzenesulfonamide | 50% |

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom on the phenyl group of this compound serves as a key functional handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Functionalization (e.g., Suzuki, Heck, Sonogashira Couplings)

Palladium catalysts are extensively used to functionalize the aryl bromide portion of the molecule.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound. beilstein-journals.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a base. beilstein-journals.orgresearchgate.net For instance, this compound can be coupled with various aryl or heteroaryl boronic acids to synthesize a diverse range of 2-arylphenyl)pyrrolidine derivatives. researchgate.netmdpi.com The choice of catalyst, such as Pd(dppf)Cl₂, and reaction conditions are crucial for achieving high yields. mdpi.com Aryl bromides are generally more reactive than aryl chlorides in Suzuki-Miyaura reactions. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand. wikipedia.org A variation of this reaction involves the in-situ formation of an enamine from an aldehyde and pyrrolidine, which then undergoes a Heck-type coupling with an aryl chloride. liverpool.ac.uk

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgwikipedia.org This method is instrumental in the synthesis of aryl-alkyne structures. wikipedia.orgmdpi.comresearchgate.net The reaction can be performed under mild conditions and tolerates a wide variety of functional groups. researchgate.netnih.gov Copper-free versions of the Sonogashira reaction have also been developed to avoid the issue of alkyne homocoupling. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-(Biphenyl-4-yl)pyrrolidine derivatives |

| Heck | This compound, Alkene | Pd(OAc)₂, Phosphine ligand, Base | 2-(4-Styrylphenyl)pyrrolidine derivatives |

| Sonogashira | This compound, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | 2-(4-(Alkynyl)phenyl)pyrrolidine derivatives |

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer an alternative and often complementary approach to palladium-catalyzed methods. Copper catalysts are effective in forming carbon-nitrogen and carbon-carbon bonds. For example, copper-catalyzed N-arylation of amides can be achieved using aryl iodides with a copper(I) catalyst and a suitable ligand. mdpi.com While not a direct transformation of this compound itself, related copper-catalyzed couplings of thioamides with diazo compounds can lead to the formation of enamino esters and enaminones. acs.orgnih.gov

Other Metal-Mediated Cross-Couplings

Besides palladium and copper, other transition metals can mediate cross-coupling reactions. eie.grresearchgate.net For instance, tantalum has been shown to catalyze the cross-coupling of secondary amines to alkenes. nih.gov While specific examples involving this compound are not prevalent in the provided data, the general principles of these alternative metal-catalyzed reactions suggest potential for its derivatization.

Nitrogen-Centered Transformations on the Pyrrolidine Ring

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily participates in various transformations, allowing for the introduction of a wide range of substituents. nih.gov

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the pyrrolidine ring can be alkylated through nucleophilic substitution reactions. A common method involves reacting this compound with an alkyl halide. For example, S-alkylation of related triazole-thiols occurs with 2-bromo-1-phenylethanone in the presence of a base. mdpi.com

N-Acylation: Acylation of the pyrrolidine nitrogen is a straightforward way to introduce an acyl group, often using an acyl chloride or anhydride. For instance, pyrrolidine can be acylated with 4-bromobenzoyl chloride in the presence of triethylamine (B128534) to form the corresponding amide. This reaction is a common strategy for synthesizing N-acylpyrrolidine derivatives.

Formation of Amides and Carboxamides

The secondary amine of this compound can react with carboxylic acids or their derivatives to form amides and carboxamides. libretexts.org This can be achieved by reacting the pyrrolidine with a carboxylic acid under activating conditions, or more commonly with an acyl chloride. acs.orgrroij.comwhiterose.ac.uk For example, N-(substituted phenyl) pyrrolidine-2-carboxamides can be synthesized from pyrrolidine-2-carbonyl chloride and a substituted aniline. rroij.com The synthesis of N-(4-Bromophenyl)-2-(6-hydroxybenzo[d] vulcanchem.comdioxol-5-yl)pyrrolidine-1-carboxamide has also been reported. mdpi.com

Table 2: Examples of Nitrogen-Centered Transformations

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | This compound, Alkyl halide | N-Alkyl-2-(4-bromophenyl)pyrrolidine |

| N-Acylation | This compound, Acyl chloride | N-Acyl-2-(4-bromophenyl)pyrrolidine |

| Amide Formation | This compound, Carboxylic acid/derivative | N-(2-(4-Bromophenyl)pyrrolidin-1-yl)amide |

| Carboxamide Formation | Pyrrolidine-2-carboxylic acid derivative, 4-Bromoaniline | N-(4-Bromophenyl)pyrrolidine-2-carboxamide |

Ring-Opening and Rearrangement Reactions of the Pyrrolidine Moiety

The pyrrolidine ring, while generally stable, can be induced to undergo ring-opening or rearrangement reactions under specific conditions, often requiring activation of the ring nitrogen. These transformations convert the five-membered heterocycle into acyclic structures or different ring systems, providing pathways to diverse molecular architectures.

Ring-Opening Reactions

Reductive or oxidative methods can achieve the cleavage of the pyrrolidine ring. Reductive C–N bond cleavage of N-acylated pyrrolidines has been accomplished using photoredox catalysis in conjunction with a Lewis acid. nih.govacs.org For an N-benzoyl derivative of this compound, this method would involve single-electron reduction of the Lewis acid-activated amide carbonyl, leading to a ketyl radical. Subsequent fragmentation of the C2-N bond would open the ring to generate a carbon-centered radical, which can be trapped by a hydrogen atom donor or participate in further C-C bond-forming reactions. nih.gov

Oxidative cleavage offers another route to open the pyrrolidine ring, typically yielding linear amino acids or related derivatives. For instance, the osmium(VIII)-catalyzed oxidation of L-proline with an oxidant like hexacyanoferrate(III) in an alkaline medium results in the cleavage of the pyrrolidine ring to form L-glutamic acid. acs.org A similar strategy applied to this compound could potentially yield a substituted glutamic acid analogue. Another oxidative method involves the cleavage of N-protected pyrrolidine-2-methanols into γ-lactams (pyrrolidin-2-ones). jst.go.jppharma-te.ch This reaction, catalyzed by organoiodine compounds like 2-iodobenzamide (B1293540) with Oxone as the co-oxidant, proceeds via oxidation of the alcohol to an aldehyde, which then undergoes rapid oxidative cleavage of the C2-C(H2OH) bond to form the lactam. jst.go.jppharma-te.ch While this reaction cleaves an exocyclic bond, it fundamentally alters the substitution pattern and functionality at the C2 position of the pyrrolidine ring.

Rearrangement Reactions

Skeletal rearrangements can reconfigure the pyrrolidine framework. The Truce–Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, represents a potential pathway for rearranging derivatives of this compound. harvard.eduresearchgate.net In a conceptual application, an N-benzyl derivative of a pyrrolidine could undergo deprotonation at the benzylic position. The resulting carbanion could then attack an activated aromatic ring tethered to the pyrrolidine, leading to a spirocyclic Meisenheimer intermediate that rearranges to form a new C-C bond. researchgate.net Recent advancements have also explored radical versions of the Truce-Smiles rearrangement, broadening its applicability. rsc.orgnih.gov

Another powerful transformation is the pharma-te.chnii.ac.jp-sigmatropic rearrangement. While not a direct rearrangement of the pyrrolidine core itself, it can be used to synthesize functionalized N-aryl pyrrolidines. A tandem aryne-capture/anion isomerization/ pharma-te.chnii.ac.jp-sigmatropic rearrangement sequence has been developed that leads to 3-substituted N-aryl-2-acylpyrrolidines. nih.gov This highlights the sophisticated strategies available for constructing complex pyrrolidine structures through rearrangement pathways.

Functional Group Interconversions on the Bromophenyl Ring

The bromine atom on the phenyl ring of this compound is a key functional group that serves as a linchpin for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the facile construction of new carbon-carbon and carbon-heteroatom bonds, making the bromophenyl moiety a versatile platform for structural diversification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This reaction is widely used to synthesize biaryl structures. mdpi.com For this compound derivatives, this transformation would replace the bromine atom with a new aryl or vinyl group, depending on the coupling partner. The reaction is typically catalyzed by a palladium(0) species, generated in situ, in the presence of a base.

| Catalyst | Ligand (if applicable) | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf (in catalyst) | K₂CO₃ | Dimethoxyethane (DME) | 80 °C | mdpi.com |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | Reflux | nih.gov |

| Pd(PPh₃)₄ | PPh₃ (in catalyst) | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80 °C | researchgate.net |

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene, typically with high trans selectivity. organic-chemistry.org This reaction provides a direct method for the vinylation of the 4-bromophenyl ring. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. liverpool.ac.ukdiva-portal.org

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 °C | organic-chemistry.org |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | Room Temp (light-enhanced) | unito.it |

| Pd(OAc)₂ | None (phosphine-free) | K₃PO₄ | NMP | 120 °C | organic-chemistry.org |

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the synthesis of arylalkynes, forming a C(sp²)–C(sp) bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.org Copper-free variants have also been developed to avoid the issue of alkyne homocoupling. nih.gov

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp to 65 °C | wikipedia.orgorganic-chemistry.org |

| Pd(OAc)₂ | CuI | K₂CO₃ | DMF | 100 °C | acs.org |

| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | Room Temp | nih.gov |

Buchwald-Hartwig Amination

This reaction forms a C(sp²)–N bond by coupling the aryl bromide with an amine. While often used to synthesize aryl-pyrrolidines, it can also be applied to couple the this compound scaffold with another amine, leading to more complex diamine structures. The reaction requires a palladium catalyst with a specialized, bulky electron-rich phosphine ligand. researchgate.net

Stereoselective Transformations of this compound Derivatives

The inherent chirality of 2-substituted pyrrolidines makes them valuable scaffolds in asymmetric synthesis. Derivatives of this compound can participate in highly stereoselective reactions, enabling the construction of complex, multi-chiral-center molecules.

A prominent strategy involves the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. mdpi.com In this context, derivatives containing the bromophenyl-pyrrolidine motif can be synthesized with high regio- and stereoselectivity. For example, a one-pot, three-component reaction between a substituted isatin (B1672199), an amino acid (like sarcosine (B1681465) or L-proline), and a chalcone (B49325) bearing a 4-bromophenyl group can generate complex spirooxindole-pyrrolidine structures. acs.orgnih.govmdpi.com The reaction proceeds via the in-situ formation of an azomethine ylide, which then undergoes a cycloaddition with the chalcone. These reactions often yield a single diastereomer, demonstrating excellent stereocontrol. acs.orgnih.gov

For instance, the reaction of (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one with isatin and L-proline in refluxing ethanol produces a complex spiro[pyrrolizidine-oxindole] derivative with four stereocenters in a highly stereoselective manner. nih.gov

| Dipole Source | Dipolarophile | Solvent | Conditions | Product Class | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Isatin + L-proline | (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one | Ethanol | Reflux, 5h | Spiro[pyrrolizidine-oxindole] | Highly stereoselective (single isomer detected) | acs.orgnih.gov |

| Isatin + Sarcosine | 3,5-bis[(E)-(2-bromophenyl)methylidene]tetrahydro-4(1H)-pyridinone | Methanol | Reflux | Spiro[pyrrolidine-oxindole] | Diastereoselective | mdpi.com |

| Isatin + L-proline | (E)-1-(4-bromophenyl)-3-(4-chloro-2H-thiochromen-3-yl)prop-2-en-1-one | Methanol | Reflux, 3-6h | Spiro[pyrrolidine-thiochromene-oxindole] | Regio- and stereoselective | mdpi.com |

Another powerful method is the organocatalyzed Pictet-Spengler reaction followed by an oxidative rearrangement. This sequence has been used to synthesize C3-spirooxindole-pyrrolidines with high diastereo- and enantioselectivity. wiley.com While the reported example uses an o-bromophenyl substrate, the methodology is applicable to other isomers. The initial Pictet-Spengler reaction is catalyzed by a chiral squaramide, establishing the initial stereocenters, which then direct the subsequent oxidative rearrangement to form the spiro-pyrrolidine core. wiley.com

These examples underscore the utility of the this compound framework in directing stereoselective transformations to access structurally complex and stereochemically rich molecules.

Advanced Spectroscopic and Structural Elucidation Techniques in 2 4 Bromophenyl Pyrrolidine Research

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(4-Bromophenyl)pyrrolidine, offering unambiguous assignment of proton and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in this compound. The spectrum of a derivative, 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl) pyrrolidine (B122466), reveals distinct signals for the aromatic and pyrrolidine ring protons. nih.gov The protons on the bromophenyl group typically appear as doublets in the aromatic region of the spectrum, a characteristic pattern for a para-substituted benzene (B151609) ring. nih.gov For instance, in one study, the two protons on the bromophenyl ring (H-2' and H-6') and the other two (H-3' and H-5') show characteristic doublet signals. nih.gov The protons of the pyrrolidine ring exhibit more complex multiplets in the upfield region of the spectrum due to their various connectivities and stereochemical relationships. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative nih.gov

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Aromatic Protons | 7.66 | dd | 10.5, 7.6 |

| Aromatic Protons | 7.56 | t | 7.6 |

| 4-Bromophenyl Protons | 7.45 | d | 8.4 |

| Aromatic Protons | 7.39 | t | 7.7 |

| 4-Bromophenyl Protons | 7.29 | d | 8.4 |

| Furan Proton | 6.58 | d | 3.3 |

| Furan Proton | 6.19 | d | 3.3 |

| Pyrrolidine & Methylene (B1212753) Protons | 3.19 - 3.72 | m | - |

| Pyrrolidine Protons | 1.62 - 2.49 | m | - |

Note: The data is for 2-(4-bromophenyl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl) pyrrolidine and serves as a representative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom. The carbon atoms of the 4-bromophenyl group typically appear in the downfield aromatic region (around 110-150 ppm), with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The pyrrolidine ring carbons resonate in the more upfield aliphatic region. For example, in a study of a related compound, the carbon atoms of the bromophenyl group were observed at specific chemical shifts, confirming the substitution pattern. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the complex proton and carbon signals and to establish the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It helps to trace the connectivity of protons within the pyrrolidine ring and to confirm the substitution pattern on the aromatic ring by showing correlations between adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduwikipedia.org This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals, providing a clear map of the C-H bonds in the molecule. columbia.eduwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment establishes long-range correlations between protons and carbons over two to three bonds (and sometimes more in conjugated systems). columbia.eduipb.pt This technique is invaluable for piecing together the entire molecular structure by connecting different fragments, for example, linking the pyrrolidine ring to the 4-bromophenyl group through the C-C bond. columbia.eduipb.pt

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. rsc.orgrsc.org This precision allows for the determination of the elemental composition of the molecule, confirming the presence of bromine through its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio). rsc.orgrsc.org The exact mass measurement from HRMS is a critical piece of data for confirming the identity of the synthesized compound. rsc.orgrsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is utilized to identify the functional groups present in this compound. The infrared spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. bhu.ac.indavuniversity.org Key expected vibrational modes include C-H stretching and bending of the aromatic and aliphatic portions, C-N stretching of the pyrrolidine ring, and C-Br stretching. nih.gov The positions of these bands provide confirmatory evidence for the presence of the pyrrolidine and the 4-bromophenyl moieties. nih.gov

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (secondary amine) | 3300-3500 |

| Aromatic C-H Stretching | 3000-3100 |

| Aliphatic C-H Stretching | 2850-2960 |

| C=C Aromatic Ring Stretching | 1450-1600 |

| C-N Stretching | 1020-1250 |

| C-Br Stretching | 500-600 |

Note: These are general ranges and the exact positions can vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, the FT-IR spectrum provides a molecular fingerprint, revealing characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds.

Research on derivatives, such as N-(4-bromophenyl)pyrrolidine-2-carboxamides and other complex structures incorporating the this compound moiety, has highlighted several key spectral regions. While specific data for the parent compound is not extensively detailed in the public domain, analysis of its derivatives allows for the extrapolation of expected characteristic peaks.

Key functional group absorptions for compounds related to this compound are summarized below:

N-H Stretch: The secondary amine in the pyrrolidine ring typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹. In the case of N-acylated derivatives, this peak would be absent and replaced by amide-related absorptions.

Aromatic C-H Stretch: The vibrations of the carbon-hydrogen bonds on the bromophenyl ring are expected to appear at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the pyrrolidine ring's methylene groups give rise to stretching vibrations typically found in the 2850-2960 cm⁻¹ range.

C=O Stretch (in derivatives): In derivatives like N-(4-bromophenyl)pyrrolidine-2-carboxamide, a strong carbonyl (C=O) absorption band is observed, typically in the range of 1670-1710 cm⁻¹. For instance, in bis[N-(4-bromophenyl)pyridine-2-carboxamidato]Palladium, the C=O amide band is noted at 1709 cm⁻¹. mdpi.com

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the pyrrolidine ring is generally found in the fingerprint region, between 1250 and 1020 cm⁻¹.

C-Br Stretch: The carbon-bromine bond of the bromophenyl group typically produces a weak absorption in the far-infrared region, often below 700 cm⁻¹. wpmucdn.com

The following interactive table provides a summary of characteristic FT-IR absorption peaks observed in derivatives of this compound, offering insight into the expected spectral features of the parent compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Pyrrolidine N-H | Stretch | 3300 - 3500 | Medium | Characteristic of secondary amines; may be broad. |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Associated with the 4-bromophenyl ring. |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium | Arising from the CH₂ groups of the pyrrolidine ring. |

| Amide C=O (in derivatives) | Stretch | 1670 - 1710 | Strong | A prominent peak in carboxamide derivatives. For example, observed at 1709 cm⁻¹ in a palladium complex of a related amide. mdpi.com |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium | Skeletal vibrations of the phenyl ring. |

| C-N | Stretch | 1020 - 1250 | Medium | Part of the complex fingerprint region. |

| C-Br | Stretch | < 700 | Weak | Often difficult to observe and assign definitively. wpmucdn.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For complex molecules like derivatives of this compound, single-crystal X-ray diffraction is invaluable for confirming the absolute configuration and understanding intermolecular interactions in the solid state.

For example, the structure of (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione was unambiguously confirmed by X-ray diffraction, with the data deposited under CCDC 2310760. mdpi.com Similarly, the analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one also confirmed an envelope conformation for the pyrrolidine ring. iucr.org

The following interactive table summarizes representative crystallographic data for derivatives containing the this compound scaffold, illustrating the power of this technique in structural elucidation.

| Compound Name | Crystal System | Space Group | Key Lattice Parameters (Å, °) | CCDC Deposition No. | Reference |

| (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione | Monoclinic | P2₁/n | a = 15.426, b = 6.5325, c = 19.972, β = 107.62 | 2310760 | mdpi.com |

| 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | Monoclinic | P2₁/c | a = 14.505, b = 5.760, c = 21.603, β = 102.73 | 2362911 | iucr.org |

| Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate | Monoclinic | P2₁/c | a = 14.39, b = 5.86, c = 17.20, β = 111.4 | 1562557 | mdpi.com |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of this compound and its derivatives, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

TLC is frequently used to monitor the progress of chemical reactions in real-time, allowing for a quick and qualitative assessment of the consumption of starting materials and the formation of products.

HPLC is the preferred method for the quantitative determination of purity. For this compound and related compounds, reverse-phase HPLC (RP-HPLC) is often utilized. Purity levels are typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. A common setup involves a C18 column and a UV detector, often set at a wavelength of 254 nm, where the phenyl ring exhibits strong absorbance. Reports often indicate purities of ≥98% for research-grade materials.

For chiral compounds like (S)-2-(4-Bromophenyl)pyrrolidine, specialized chiral HPLC columns, such as those with a Chiralcel or Chiralpak stationary phase, are necessary to separate the enantiomers and determine the enantiomeric excess (ee). beilstein-journals.org

The following interactive table outlines typical conditions used in the chromatographic analysis of this compound and its derivatives.

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application | Reference |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV at 254 nm | Purity assessment of the final product. | |

| Chiral HPLC | Chiralcel OD-H or AS | Hexane/Isopropanol (e.g., 90:10) | UV at 238 nm or 254 nm | Separation of enantiomers, determination of ee. | beilstein-journals.org |

| TLC | Silica Gel 60 F₂₅₄ | Varies (e.g., Ethyl Acetate/Hexane) | UV light (254 nm) | Reaction monitoring. | |

| RP-HPLC | Purospher C18 | Buffer/Acetonitrile/Methanol (e.g., 60/30/10) | UV (wavelength not specified) | Stability studies and metabolite identification. | researchgate.net |

Pharmacological and Biological Research of 2 4 Bromophenyl Pyrrolidine and Analogues

Evaluation of Biological Activities in Drug Discovery Programs

The unique structural features of 2-(4-Bromophenyl)pyrrolidine and its derivatives have prompted extensive investigation into their biological activities across several therapeutic areas. chemimpex.comcymitquimica.com The presence of the bromophenyl group and the chiral pyrrolidine (B122466) core are key to their pharmacological profiles.

Investigations into Neurological Disorder Therapeutics

Pyrrolidine derivatives are actively being explored for their potential in treating a range of neurological disorders. The compound 1-(1-(4-Bromophenyl)ethyl)pyrrolidine, an analogue of this compound, is utilized as a building block in the synthesis of pharmaceuticals targeting these conditions. Research has shown that modifications to the 4-bromophenyl group can enhance the binding affinity of pyrrolidine derivatives to specific receptors implicated in neurodegenerative diseases. Furthermore, studies on similar pyrrolidine derivatives suggest that the bromophenyl substitution could enhance antidepressant efficacy by increasing serotonin (B10506) receptor affinity. The development of pyrrolidine analogues as agents for preventing neuropathic pain is also an active area of research. google.com

Anti-inflammatory Response Modulation

Derivatives of pyrrolidine have demonstrated notable anti-inflammatory properties. ontosight.ai For instance, certain pyridazinone derivatives containing an N-(4-bromophenyl)-acetamide group, structurally related to this compound, have been investigated for their anti-inflammatory effects. mdpi.com While some compounds with this moiety were found to be inactive, modifications such as shifting the bromine to a meta position or replacing it with other groups sometimes improved activity. mdpi.com Research into pyrazole (B372694) derivatives has also identified compounds with anti-inflammatory potential. nih.gov

Antimicrobial Efficacy Assessments

The antimicrobial properties of this compound and its analogues have been a significant area of investigation. ontosight.ai Studies have revealed that this compound exhibits noteworthy antimicrobial activity. Specifically, it has shown efficacy against resistant bacterial strains like Streptococcus pneumoniae and Staphylococcus aureus. The presence of the bromophenyl substituent appears to enhance these antibacterial properties.

Analogues of this compound have also been synthesized and evaluated for their antimicrobial potential. For example, spiropyrrolidine-thiazolo-oxindole derivatives with a 4-bromophenyl substituent have demonstrated significant activity against various microbial strains. frontiersin.org Similarly, novel 2-(het)arylpyrrolidine-1-carboxamides have been developed, with some showing the ability to suppress bacterial biofilm growth. mdpi.com Furthermore, quinoline (B57606) derivatives incorporating a 2-(4-bromophenyl) moiety have been designed as potential DNA-gyrase inhibitors with antimicrobial activity. acs.org

Table 1: Antimicrobial Activity of this compound and Analogues

| Compound/Analogue | Target Organism | Activity | Source |

|---|---|---|---|

| This compound | Streptococcus pneumoniae | MIC: 5 µg/mL | |

| This compound | Staphylococcus aureus | MIC: 10 µg/mL | |

| Spiropyrrolidine-thiazolo-oxindole with 4-bromophenyl group | HepG2 cell line | IC50: 0.80 ± 0.10 μg/mL | frontiersin.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | S. aureus | Inhibition zone: 26-31 mm | acs.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | C. albicans | Inhibition zone: 15-31 mm | acs.org |

MIC: Minimum Inhibitory Concentration, IC50: Half-maximal inhibitory concentration

Anticancer Agent Development and Cell Line Studies

The potential of this compound and its analogues as anticancer agents is a promising field of research. ontosight.ai In vitro studies have demonstrated the cytotoxic effects of (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride against cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action is suggested to involve the induction of apoptosis through mitochondrial pathways.

Numerous analogues of this compound have been synthesized and evaluated for their anticancer activity. Spiropyrrolidine derivatives containing a 4-bromophenyl group have shown potent activity against the HepG2 cancer cell line, being approximately 11 times more active than the reference drug cisplatin. frontiersin.org Additionally, novel 2-(het)arylpyrrolidine-1-carboxamides have been synthesized, with some exhibiting in vitro activity against M-Hela tumor cell lines that was twice that of the reference drug tamoxifen. mdpi.com In vivo studies with these compounds showed a significant increase in lifespan and survival rates in animal models. mdpi.com Other pyrrolidine derivatives have also shown the ability to inhibit tumor growth by modulating cell proliferation and apoptosis signaling pathways.

Table 2: Anticancer Activity of this compound Analogues

| Compound/Analogue | Cell Line | Activity | Source |

|---|---|---|---|

| (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride | A549 (Lung Adenocarcinoma) | Promising anticancer activity | |

| Spiropyrrolidine derivative with 4-bromophenyl group | HepG2 | IC50: 0.80 ± 0.10 μg/mL | frontiersin.org |

| 2-(Het)arylpyrrolidine-1-carboxamides | M-Hela | Twice the activity of tamoxifen | mdpi.com |

IC50: Half-maximal inhibitory concentration

Mechanistic Studies of Biological Interactions

Understanding the mechanisms through which this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. These studies often focus on how the compounds interact with specific molecular targets.

Receptor Binding Affinity Profiling

The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The stereochemistry and the electron-withdrawing nature of the bromine substituent are critical for its binding affinity. These features make it a valuable scaffold for targeting neurotransmitter receptors.

The pyrrolidine ring can form hydrogen bonds with target molecules, while the bromophenyl moiety can participate in π-π interactions, collectively modulating the activity of the target receptor or enzyme. Research on pyrrolidine derivatives has demonstrated that structural modifications can enhance binding affinity for specific receptors, such as serotonin receptors, which is relevant for the treatment of depression and anxiety. The unique structure of these compounds also makes them suitable for use in biochemical research related to receptor binding and enzyme inhibition. chemimpex.com

Enzyme Inhibition Kinetics and Mechanisms

The study of enzyme inhibition kinetics is crucial for understanding how a compound affects an enzyme's catalytic activity. Inhibition can be reversible, where the enzyme's function can be restored after the inhibitor is removed, or irreversible, resulting in a permanent loss of activity. du.ac.in Reversible inhibition is further classified into competitive, noncompetitive, and uncompetitive mechanisms, which can be distinguished by analyzing the reaction kinetics. libretexts.org

N-acetylpyrrolidine derivatives have been investigated for their inhibitory effects on α-glucosidase and α-amylase, enzymes relevant to type 2 diabetes. nih.gov A kinetic study of N-(benzyl)-2-acetylpyrrolidine (4a) and N-(tosyl)-2-acetylpyrrolidine (4b) revealed a mixed-type inhibition for both α-glucosidase and α-amylase. nih.gov The inhibition constants (Ki and Ki') indicated that these compounds are more likely to bind to the free enzyme rather than the enzyme-substrate complex. nih.gov

| Compound | Target Enzyme | Inhibition Type | IC50 (mM) | Ki (mM) | Ki' (mM) |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-glucosidase | Mixed | 0.52 ± 0.02 | < Ki' | Not Specified |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-glucosidase | Mixed | 1.64 ± 0.08 | < Ki' | Not Specified |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-amylase | Mixed | 2.72 ± 0.09 | < Ki' | Not Specified |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-amylase | Mixed | 3.21 ± 0.65 | < Ki' | Not Specified |

In the context of cholinesterase inhibition, relevant for Alzheimer's disease treatment, a series of benzyl (B1604629) (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates were evaluated. researchgate.netnih.gov While most compounds showed moderate inhibition of acetylcholinesterase (AChE), benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate and its 2-bromo analogue demonstrated notable anti-butyrylcholinesterase (BChE) activity, with IC50 values of 28.21 µM and 27.38 µM, respectively. researchgate.netnih.gov

Modulators of Specific Biological Pathways

Pyrrolidine derivatives, including those with a bromophenyl group, have been identified as modulators of various biological pathways, showing potential as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), matrix metalloproteinases (MMPs), DNA gyrase, topoisomerase IV, and acetylcholinesterase (AChE). nih.govontosight.ainih.gov

DPP-IV Inhibition: Certain pyrrolidine derivatives have been reported as inhibitors of DPP-IV, an enzyme involved in glucose metabolism, suggesting their potential in the treatment of type 2 diabetes. nih.gov

AChE Inhibition: As mentioned previously, pyrrolidine-based compounds have been explored as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. researchgate.netnih.govmersin.edu.tr For instance, novel pyrrolidine-based benzenesulfonamide (B165840) derivatives have shown promise as AChE inhibitors. frontiersin.org

Anticancer and Antimicrobial Activity: The bromophenyl group in conjunction with a pyrrolidine ring has been associated with enhanced antibacterial and anticancer properties. mdpi.com For example, (S)-2-(4-Bromophenyl)pyrrolidine has demonstrated significant antibacterial activity against strains like Streptococcus pneumoniae and Staphylococcus aureus. Furthermore, some pyrrolidine derivatives have shown cytotoxic effects against cancer cell lines. mdpi.com

Structure-Activity Relationship (SAR) Studies of Pyrrolidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. nih.gov For pyrrolidine derivatives, SAR studies have provided valuable insights into how different substituents on the pyrrolidine ring and the aromatic moiety influence their pharmacological effects. nih.govnih.govresearchgate.net

Impact of Pyrrolidine Ring Substitutions on Bioactivity

Substitutions on the pyrrolidine ring can significantly impact the biological activity of the resulting compounds. nih.gov The nitrogen atom of the pyrrolidine ring is a common site for substitution, with a large percentage of FDA-approved pyrrolidine drugs being substituted at the N-1 position. nih.gov The nature of the substituent at this position can influence the compound's interaction with its biological target. For example, in a series of pyrrolidine-based inhibitors of P. aeruginosa PBP3, modifications at the nitrogen of the pyrrolidine-2,3-dione (B1313883) core were explored. nih.gov Substituting the benzyl group with certain benzylic heterocycles, like indole, led to a two-fold increase in inhibitory activity. nih.gov

Role of Bromophenyl and Other Aromatic Substituents

The presence and position of a bromophenyl group, as well as other aromatic substituents, play a crucial role in the bioactivity of pyrrolidine derivatives. ontosight.ai The bromine atom can enhance reactivity and biological interactions through electronic effects and by participating in interactions like halogen bonding.

In a study of proline-based carbamates as cholinesterase inhibitors, the position of the bromine atom on the phenyl ring influenced the inhibitory activity against BChE. researchgate.netnih.gov Specifically, benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate and the corresponding 2-bromo derivative showed comparable anti-BChE activity. researchgate.netnih.gov

The nature of the aromatic substituent can also dictate the selectivity and potency of the compound. For instance, in a series of 5-oxopyrrolidine derivatives, a 4-bromophenyl substitution enhanced anticancer activity against A549 cells. mdpi.com

| Compound/Substituent | Biological Activity | Reference |

| (S)-2-(4-Bromophenyl)pyrrolidine | Antibacterial activity against S. pneumoniae and S. aureus | |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | Anti-BChE activity (IC50 = 28.21 µM) | researchgate.netnih.gov |

| 5-Oxopyrrolidine with 4-bromophenyl substitution | Enhanced anticancer activity against A549 cells | mdpi.com |

Stereochemical Influences on Pharmacological Profiles

The stereochemistry of the pyrrolidine ring and its substituents is a critical determinant of pharmacological activity. researchgate.net The chiral centers within the pyrrolidine scaffold can lead to different stereoisomers, which may exhibit distinct biological profiles due to their differential binding to enantioselective proteins. nih.govresearchgate.net

The (S)-configuration of this compound, for example, contributes to its unique reactivity and binding affinity. The stereochemistry can influence how the molecule interacts with its target, such as through π-π interactions involving the bromophenyl group and hydrogen bonding via the pyrrolidine ring.

In Vitro and In Vivo Biological Screening Methodologies

The biological evaluation of this compound and its analogues involves a range of in vitro and in vivo screening methodologies to determine their pharmacological properties.

In Vitro Screening: This typically involves testing the compounds against isolated enzymes or cells to determine their inhibitory or cytotoxic effects. Common in vitro assays include:

Enzyme Inhibition Assays: These are used to measure the potency of a compound in inhibiting a specific enzyme. For example, the inhibitory activity of pyrrolidine derivatives against α-glucosidase and α-amylase has been evaluated using spectrophotometric methods. nih.gov Similarly, cholinesterase inhibition is assessed using established protocols. researchgate.netnih.gov

Antimicrobial Susceptibility Testing: The antibacterial and antifungal activity of compounds is often determined using methods like the agar (B569324) well diffusion method or by determining the minimum inhibitory concentration (MIC). researchgate.netbiointerfaceresearch.com

Cytotoxicity Assays: These assays, such as the MTT assay, are used to evaluate the anticancer activity of compounds against various cancer cell lines. mdpi.com

In Vivo Screening: While the provided information focuses heavily on in vitro studies, in vivo screening would be the next step to evaluate the efficacy and pharmacokinetic properties of promising compounds in a living organism. This could involve animal models of diseases like diabetes or cancer to assess the compound's therapeutic potential in a more complex biological system.

Cell-Based Assays for Proliferation and Viability

Cell-based assays are fundamental in determining the potential of a compound to affect cell growth and survival. nih.gov These assays measure various cellular functions, such as metabolic activity, cell membrane integrity, and DNA synthesis, to assess cell proliferation and cytotoxicity. nih.govscispace.com

Derivatives of this compound have been evaluated for their effects on cancer cell lines. For instance, certain spiropyrrolidine-thiazolo-oxindole derivatives, which include a bromophenyl-substituted pyrrolidine ring, have demonstrated significant activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines. frontiersin.org Specifically, a 4-bromophenyl-substituted compound (43b) was found to be approximately 11 times more active against the HepG2 cell line than the standard reference, cisplatin. frontiersin.org Another study on spirooxindole analogues containing a pyrrolidine moiety showed that compounds 5e and 5f exhibited notable cytotoxic effects against A549 lung cancer cells, with IC50 values of 3.48 µM and 1.2 µM, respectively. rsc.org These compounds were also shown to induce apoptosis and decrease cell proliferation. rsc.org

In the context of anti-parasitic research, a bicyclic pyrrolidine analogue, BRD2108 , demonstrated high potency against Toxoplasma gondii with an EC50 of less than 1 µM. nih.govbiorxiv.org However, it showed lower selectivity in human cell lines, with EC50 values of 7.94 µM in THP-1 cells and 8.48 µM in HepG2 cells. nih.govbiorxiv.org

Furthermore, a 2-(N-pyrrolidinyl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole derivative, compound 3f , displayed sub-micromolar IC50 values against various cancer cell lines and was also effective against multidrug-resistant cancer cells. kuleuven.be

The following table summarizes the cytotoxic activity of selected this compound analogues in different cancer cell lines.

| Compound/Analogue | Cell Line | Activity (IC50/EC50) | Reference |

| 4-bromophenyl-substituted spiropyrrolidine-thiazolo-oxindole (43b) | HepG2 | 0.80 ± 0.10 µg/mL | frontiersin.org |

| Spirooxindole analogue (5e) | A549 (lung cancer) | 3.48 µM | rsc.org |

| Spirooxindole analogue (5f) | A549 (lung cancer) | 1.2 µM | rsc.org |

| Bicyclic pyrrolidine (BRD2108) | THP-1 (human leukemia) | 7.94 µM | nih.govbiorxiv.org |

| Bicyclic pyrrolidine (BRD2108) | HepG2 (human liver cancer) | 8.48 µM | nih.govbiorxiv.org |

| 2-(N-pyrrolidinyl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (3f) | Various tumor cell lines | Sub-micromolar | kuleuven.be |

Enzyme Assays for Target Engagement

Enzyme assays are crucial for understanding the mechanism of action of a compound by directly measuring its interaction with a specific enzyme target. drugtargetreview.com These assays can determine the potency of inhibition (e.g., IC50 values) and provide insights into the selectivity of the compound. drugtargetreview.com

Analogues of this compound have been investigated for their inhibitory activity against various enzymes. In the field of anti-parasitic drug discovery, bicyclic pyrrolidine inhibitors were evaluated against Toxoplasma gondii phenylalanine tRNA synthetase (TgcPheRS). nih.govbiorxiv.org One such analogue, BRD2108 , exhibited an IC50 of 0.42 µM against TgcPheRS, while showing significantly weaker inhibition of the human ortholog (IC50 of 16 µM), indicating high selectivity for the parasite's enzyme. nih.gov

In the context of antibacterial research, pyrrolidine-2,3-dione derivatives were identified as inhibitors of P. aeruginosa penicillin-binding protein 3 (PBP3). mdpi.com Compound 2 in this series showed a notable potency with an IC50 of 4 ± 6 µM. mdpi.com

For potential antidiabetic applications, pyrrolidine sulfonamide derivatives have been synthesized and evaluated as dipeptidyl peptidase-IV (DPP-IV) inhibitors. frontiersin.org Several compounds in this class showed significant percentage inhibition of the enzyme. frontiersin.org Another study focused on a synthetic analogue of bromophenol, HPN , which demonstrated enhanced inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 0.63 μmol/L and high selectivity over other protein tyrosine phosphatases. nih.gov

The table below presents the enzyme inhibitory activity of various analogues.

| Compound/Analogue | Target Enzyme | Inhibitory Activity (IC50) | Reference |

| Bicyclic pyrrolidine (BRD2108) | TgcPheRS | 0.42 µM | nih.gov |

| Bicyclic pyrrolidine (BRD2108) | Human PheRS | 16 µM | nih.gov |

| Pyrrolidine-2,3-dione (Compound 2) | P. aeruginosa PBP3 | 4 ± 6 µM | mdpi.com |

| Bromophenol analogue (HPN) | PTP1B | 0.63 µmol/L | nih.gov |

Animal Models for Efficacy Studies

Animal models are essential for evaluating the in vivo efficacy of drug candidates and predicting their potential therapeutic effects in humans. xiahepublishing.comfrontiersin.org Analogues of this compound have been tested in various animal models for different therapeutic indications.

Anticonvulsant Activity:

The anticonvulsant properties of pyrrolidine derivatives have been extensively studied. In one study, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester (Compound 3 ) was identified as a highly active compound in the maximal electroshock seizure (MES) test in rats, with an oral ED50 of 2.5 mg/kg. acs.org A series of 1,3-disubstituted pyrrolidine-2,5-diones were also evaluated in mice using the MES and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov Compounds 59j and 59n from this series showed good activity in both tests, with ED50 values in the MES test of 88.2 mg/kg and 101.5 mg/kg, respectively, and in the scPTZ test of 65.7 mg/kg and 59.7 mg/kg, respectively. nih.gov Another study on N-Mannich bases of 3-benzhydryl-pyrrolidine-2,5-dione found that compound 9 had an ED50 of 42.71 mg/kg in the MES test, while compound 13 had an ED50 of 72.59 mg/kg in the scPTZ test. tandfonline.com

Antidiabetic Effects:

In the area of antidiabetic research, a synthetic bromophenol analogue, HPN , was evaluated in a db/db mouse model of type 2 diabetes. nih.gov Treatment with HPN significantly reduced plasma glucose levels after eight weeks. nih.gov It also dose-dependently lowered serum triglycerides and total cholesterol. nih.gov Furthermore, HPN demonstrated antihyperglycemic activity comparable to rosiglitazone (B1679542) in an intraperitoneal glucose tolerance test in Sprague-Dawley rats. nih.gov

Liver Cirrhosis Models:

Animal models of liver fibrosis and cirrhosis are crucial for developing new therapies for chronic liver diseases. xiahepublishing.comfrontiersin.org While specific studies on this compound in liver cirrhosis models were not found in the provided search results, the general approach involves inducing liver injury in animals, often using hepatotoxins like carbon tetrachloride (CCl4), followed by treatment with the test compound to assess its effect on fibrosis progression or regression. frontiersin.orgijbs.com The evaluation of antifibrotic efficacy typically includes histological analysis of liver tissue and measurement of biochemical markers of liver function.

The following table summarizes the in vivo efficacy of selected analogues in different animal models.

| Compound/Analogue | Animal Model | Therapeutic Area | Key Findings | Reference |

| 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester (Compound 3) | Rat (MES test) | Anticonvulsant | Oral ED50 of 2.5 mg/kg | acs.org |

| 1,3-disubstituted pyrrolidine-2,5-dione (59j) | Mouse (MES & scPTZ) | Anticonvulsant | MES ED50: 88.2 mg/kg; scPTZ ED50: 65.7 mg/kg | nih.gov |

| 1,3-disubstituted pyrrolidine-2,5-dione (59n) | Mouse (MES & scPTZ) | Anticonvulsant | MES ED50: 101.5 mg/kg; scPTZ ED50: 59.7 mg/kg | nih.gov |

| N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (9) | Mouse (MES test) | Anticonvulsant | ED50 = 42.71 mg/kg | tandfonline.com |

| N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (13) | Mouse (scPTZ test) | Anticonvulsant | ED50 = 72.59 mg/kg | tandfonline.com |

| Bromophenol analogue (HPN) | db/db mice | Antidiabetic | Significantly decreased plasma glucose | nih.gov |

| Bromophenol analogue (HPN) | Sprague-Dawley rats | Antidiabetic | Similar antihyperglycemic activity to rosiglitazone | nih.gov |

Applications in Materials Science and Interdisciplinary Fields

Development of Advanced Functional Materials Utilizing the Pyrrolidine (B122466) Scaffold

The pyrrolidine scaffold is integral to the design of advanced functional materials due to its stable, non-planar ring structure, which can be strategically modified. libretexts.orgcit.ie The incorporation of a bromophenyl group, as in 2-(4-Bromophenyl)pyrrolidine, creates a platform for synthesizing complex molecules through cross-coupling reactions, which are fundamental in constructing advanced materials. nih.gov Derivatives of this compound are utilized in creating materials with specific electronic or biological functions. nih.gov The pyrrolidine ring's stereochemistry is crucial, as controlling the spatial arrangement of atoms is key to developing materials with tailored properties. libretexts.org For instance, the chirality of pyrrolidine derivatives is exploited to create materials for asymmetric synthesis and enantioselective separations. nih.gov

Integration into Polymer Systems and Coatings

Pyrrolidine derivatives are integrated into polymer backbones and coatings to enhance functional properties such as thermal stability and antimicrobial efficacy. cit.iemdpi.com While direct studies on polymers made from this compound are not extensively documented, research on related structures provides significant insights. For example, copolymers synthesized from N-(4-bromophenyl)-2-methacrylamide, a compound with a similar bromophenyl group, have been shown to possess enhanced thermal stability. mdpi.comnih.gov The incorporation of the bromophenyl unit increases the glass transition temperature of the polymers. nih.gov

Furthermore, the pyrrolidine moiety itself is used to develop specialized coatings. mdpi.com Pyrrolidone derivatives have been used to create hydrogel coatings on polyurethane surfaces, improving their hydrophilicity and biocompatibility. researchgate.net The nitrogen atom in the pyrrolidine ring can also be a site for functionalization, allowing the polymer to be tailored for specific applications, including antimicrobial coatings. mdpi.commdpi.com

| Polymer System Component | Resulting Property Enhancement | Research Context |

| N-(4-bromophenyl)-2-methacrylamide | Increased thermal stability and higher glass transition temperature. | Copolymerization with monomers like 2-hydroxyethyl methacrylate. mdpi.comnih.gov |

| Pyrrolidone Derivative | Formation of hydrophilic hydrogel coatings, reducing protein adhesion. | Surface modification of polyurethanes for improved biocompatibility. researchgate.net |

| Pyrrolidine Moiety | Potential for antimicrobial activity when integrated into polymers. | Development of functional materials with resistance to bacterial growth. mdpi.commdpi.com |

Role in Agrochemical Development

The this compound structure serves as a valuable intermediate in the synthesis of novel agrochemicals. cit.ienih.gov The brominated phenyl ring is particularly useful for undergoing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govd-nb.info This reaction is a powerful tool for creating carbon-carbon bonds, enabling the assembly of complex molecules from simpler precursors, a common strategy in the development of new pesticides and herbicides. nih.govd-nb.info

While specific commercial agrochemicals based directly on this compound are not widely reported, the broader class of pyrrolidine derivatives has been investigated for various biological activities relevant to agriculture. Studies on compounds containing N-phenylpyrrolidine and related scaffolds have shown potential antimicrobial and herbicidal properties. mdpi.com For example, research has demonstrated that certain pyrrolidine derivatives can inhibit photosynthetic electron transport in plants, a known mechanism of action for herbicides. Additionally, the antimicrobial properties of some pyrrolidine compounds suggest their potential use in developing agents to protect crops from fungal and bacterial diseases. The synthesis of N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura coupling has yielded compounds with significant antibacterial activity against drug-resistant bacteria, highlighting the utility of the bromophenyl scaffold in creating bioactive molecules.

Catalysis and Ligand Design

In the field of synthetic chemistry, chiral pyrrolidine derivatives are extensively used as organocatalysts and as ligands in transition metal catalysis. libretexts.org The (S)-enantiomer of this compound is a building block for creating more complex chiral auxiliaries and enantioselective catalysts. nih.gov The defined stereochemistry of the pyrrolidine ring allows for precise control over the three-dimensional environment of a reaction, leading to the preferential formation of one enantiomer of the product.

Pyrrolidine-based organocatalysts have proven effective in a variety of asymmetric reactions, including Michael additions. For instance, new pyrrolidine-based organocatalysts have been synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities. In one study, a pyrrolidine-based catalyst used in the addition of pentanal to (E)-β-nitrostyrene resulted in a product with 89:11 diastereomeric ratio and 82% enantiomeric excess (ee). researchgate.net

Furthermore, chiral bispyrrolidine-based ligands have been applied in asymmetric aryl transfer reactions. In the asymmetric addition of phenylboronic acid to 4-nitrobenzaldehyde, a reaction catalyzed by a complex derived from a chiral 2,2'-bispyrrolidine ligand achieved the corresponding diarylmethanol product in 88% yield with an 83% ee. These findings underscore the importance of the pyrrolidine scaffold in designing effective catalysts for producing enantiomerically pure compounds.

| Catalytic Reaction | Catalyst/Ligand Type | Substrates | Yield | Enantiomeric Excess (ee) |

| Asymmetric Michael Addition | Pyrrolidine-based organocatalyst | Pentanal and (E)-β-nitrostyrene | 92% | 82% researchgate.net |

| Asymmetric Michael/Acyl Transfer | Bifunctional thiourea (B124793) catalyst | 4-Bromobenzylidenepyrrolidine-2,3-dione and α-nitroketone | 75% | 76% |

| Asymmetric Phenyl Transfer | Chiral 2,2'-bispyrrolidine-based salan ligand | Phenylboronic acid and 4-nitrobenzaldehyde | 88% | 83% |

Computational Chemistry and Cheminformatics in 2 4 Bromophenyl Pyrrolidine Studies

Molecular Docking Simulations for Target Interaction Prediction